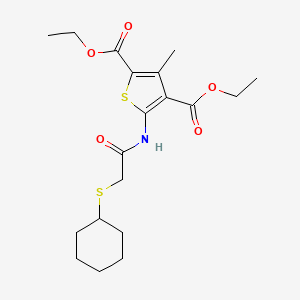

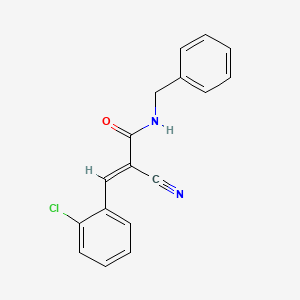

![molecular formula C17H13NO B2947746 phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 63477-89-4](/img/structure/B2947746.png)

phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone is a chemical entity utilized in the biomedicine domain as an intermediary in the preparation of drugs . It exhibits promising anti-tumor properties and is being studied intensively for its potential in tackling diverse types of cancers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,4-Phenylenediamine reacted with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one-pot reaction .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemistry . The motives for the formation of supramolecular and crystal structures have been established .作用機序

Target of Action

The primary target of 1-(2-benzoylphenyl)-1H-pyrrole is the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

1-(2-benzoylphenyl)-1H-pyrrole interacts with its targets, the PPARs, by binding to a hormone response element located in the promoter region of target genes . This binding results in the activation of PPAR/RXR heterodimers, leading to the specific induction of subsets of genes controlling lipids, carbohydrates, and energy homeostasis .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid and carbohydrate metabolism. It influences the PPARs, which are involved in the regulation of genes controlling lipid metabolism, adipocyte differentiation, insulin sensitivity, and glucose homeostasis . The compound also affects the SN2 pathway, typically associated with 1° benzylic halides .

Pharmacokinetics

The pharmacokinetics of 1-(2-benzoylphenyl)-1H-pyrrole involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that these properties significantly impact the bioavailability of the compound, determining its concentration in the body and thus its therapeutic effect .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in gene expression related to lipid and carbohydrate metabolism. By activating PPARs, the compound can influence the expression of genes that regulate lipid metabolism, adipocyte differentiation, insulin sensitivity, and glucose homeostasis . This can lead to changes in cellular metabolism and potentially impact conditions like diabetes and obesity.

実験室実験の利点と制限

One of the advantages of phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone is its high affinity for the dopamine transporter, which makes it a useful tool for imaging studies of the dopamine system. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

将来の方向性

There are many future directions for research on phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone, including further investigation of its potential use in treating addiction and other psychiatric disorders, as well as its potential use as a tool for imaging studies of the dopamine system. Other potential directions for research include the synthesis of analogs of this compound with improved pharmacological properties and the investigation of the potential use of this compound in other areas of neuroscience research.

合成法

Phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts acylation reaction involves the reaction between an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction between an aryl halide and an organoborane in the presence of a palladium catalyst. Both of these methods have been used to synthesize this compound with high yields and purity.

科学的研究の応用

Phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine transporter, which makes it a potential candidate for imaging studies of the dopamine system. This compound has also been studied for its potential use in treating addiction and other psychiatric disorders, as it has been found to inhibit the reuptake of dopamine and other neurotransmitters.

特性

IUPAC Name |

phenyl-(2-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)18-12-6-7-13-18/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCSDWSOHXREBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

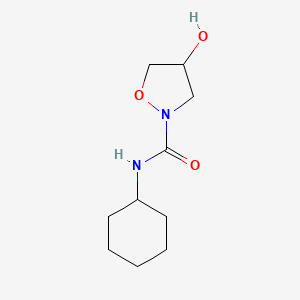

![(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2947663.png)

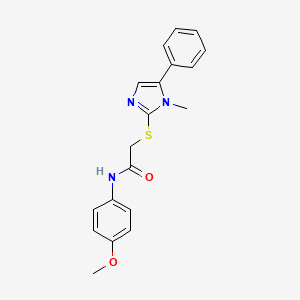

amine hydrochloride](/img/structure/B2947665.png)

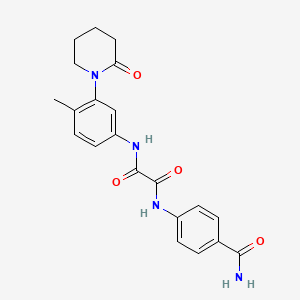

![1-(7-oxaspiro[3.5]nonan-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2947670.png)

![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)